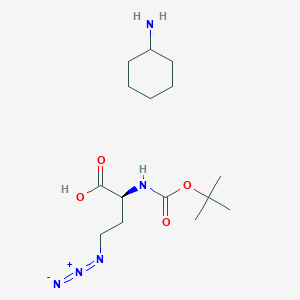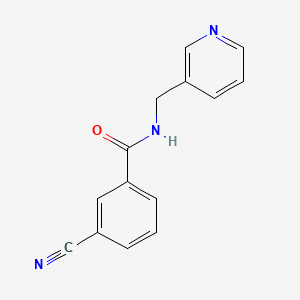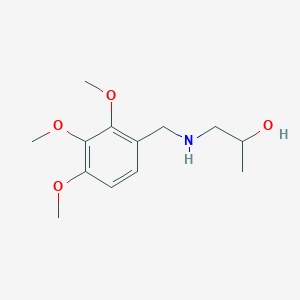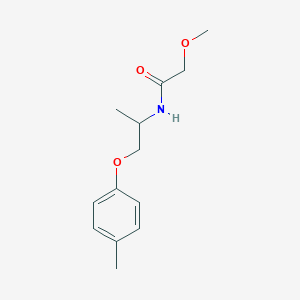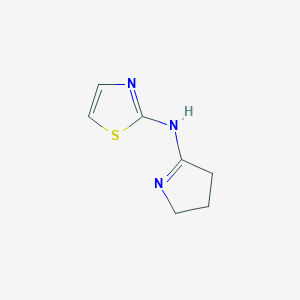![molecular formula C6H6N4O3 B14891344 5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring and two methoxy groups at the 5 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid through a one-step amide condensation reaction . The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF). The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as a mitochondrial uncoupler, it disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production . This mechanism is beneficial in conditions where reducing cellular energy production is desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
- 5,6-Diamino-[1,2,5]oxadiazolo[3,4-b]pyrazine
- 5,6-Dihydroxy-[1,2,5]oxadiazolo[3,4-b]pyrazine
Uniqueness
5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of methoxy groups, which influence its electronic properties and reactivity. These methoxy groups can be modified to create a wide range of derivatives with varying properties, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H6N4O3 |
|---|---|
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
5,6-dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4O3/c1-11-5-6(12-2)8-4-3(7-5)9-13-10-4/h1-2H3 |
Clé InChI |
SOELHWFKYPQWOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=NON=C2N=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)


